molecular formula C15H18BrN5O B2443038 (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone CAS No. 1396865-31-8

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone

Cat. No.: B2443038
CAS No.: 1396865-31-8
M. Wt: 364.247
InChI Key: ZNWVXTQKLWQCBF-UHFFFAOYSA-N
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Description

(4-(2-(1H-Imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone is a synthetic hybrid organic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates multiple privileged pharmacophores, including a 1H-imidazole ring, a piperazine moiety, and a 5-bromopyridine unit. The imidazole ring is a fundamental scaffold in biochemistry and is present in many biologically active molecules, with documented roles in targeting various enzymes and receptors . The piperazine linker provides conformational flexibility and is a common feature in pharmaceuticals that helps in optimizing binding interactions with biological targets. The 5-bromopyridin-3-yl group offers a potential site for further synthetic modification via metal-catalyzed cross-coupling reactions, making this compound a versatile building block for creating diverse chemical libraries. Molecular hybrids of this type are a prominent strategy in modern antibiotic and anticancer agent development . The design aims to combine pharmacophoric elements to create new chemical entities with potential dual mechanisms of action or enhanced efficacy against resistant pathogens and cancer cell lines. This compound is supplied exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O/c16-14-9-13(10-18-11-14)15(22)21-7-5-19(6-8-21)3-4-20-2-1-17-12-20/h1-2,9-12H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWVXTQKLWQCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary building blocks:

  • 5-Bromo-3-pyridinecarbonyl chloride : Serves as the acylating agent for introducing the methanone moiety.
  • 1-(2-(Piperazin-1-yl)ethyl)-1H-imidazole : Provides the piperazine-imidazole backbone.

The convergent synthesis involves coupling these intermediates via nucleophilic acyl substitution. This strategy aligns with scalable methodologies for imidazole-piperazine hybrids described in patent literature.

Synthetic Routes and Methodologies

Synthesis of 5-Bromo-3-pyridinecarbonyl Chloride

5-Bromonicotinic acid is treated with thionyl chloride (SOCl₂) under reflux to yield the corresponding acyl chloride. This step proceeds quantitatively under anhydrous conditions:
$$
\text{5-Bromonicotinic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{5-Bromo-3-pyridinecarbonyl chloride} + \text{SO}2 + \text{HCl}
$$
The product is purified via distillation or recrystallization from dichloromethane.

Preparation of 1-(2-(Piperazin-1-yl)ethyl)-1H-imidazole

Alkylation of Piperazine

Piperazine is reacted with 2-chloroethylimidazole in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C:
$$
\text{Piperazine} + \text{2-Chloroethylimidazole} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{1-(2-(Piperazin-1-yl)ethyl)-1H-imidazole} + \text{KCl}
$$
The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via filtration and recrystallization (yield: 72–85%).

Alternative Pathway Using Dibromopropane

A method adapted from energetic material synthesis employs dibromopropane to bridge two heterocycles. While originally used for dinitroimidazoles, this approach can be modified for imidazole-piperazine systems:
$$
\text{Piperazine} + \text{1,2-Dibromoethane} \xrightarrow{\text{DMF}} \text{1,2-Bis(piperazin-1-yl)ethane} \xrightarrow{\text{Imidazole}} \text{1-(2-(Piperazin-1-yl)ethyl)-1H-imidazole}
$$
This two-step process achieves moderate yields (60–68%) but offers scalability.

Coupling of Intermediates

The final step involves reacting 5-bromo-3-pyridinecarbonyl chloride with 1-(2-(piperazin-1-yl)ethyl)-1H-imidazole in dichloromethane (DCM) using triethylamine (Et₃N) as a base:
$$
\text{5-Bromo-3-pyridinecarbonyl chloride} + \text{1-(2-(Piperazin-1-yl)ethyl)-1H-imidazole} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} + \text{HCl}
$$
Reaction conditions are optimized at 0–5°C to minimize side reactions, with a typical yield of 65–78% after silica gel chromatography.

Optimization and Scalability

Solvent and Temperature Effects

  • Solvent Selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are optimal for coupling, whereas polar aprotic solvents like DMF risk over-alkylation.
  • Microwave Assistance : Patent US7807837B2 highlights microwave-assisted synthesis (140°C, 30 min) to accelerate reactions involving imidazole derivatives, reducing reaction times by 50% compared to conventional heating.

Regioselective Challenges

The ethyl linker’s position on the imidazole ring is critical. Nuclear Overhauser effect (NOE) NMR studies confirm N1-substitution, avoiding undesired N3-regioisomers.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (d, 1H, pyridine-H), 8.45 (s, 1H, imidazole-H), 7.92 (s, 1H, pyridine-H), 4.32 (t, 2H, -CH₂-), 3.64 (m, 8H, piperazine-H), 2.85 (t, 2H, -CH₂-).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N stretch).

Crystallographic Analysis

While X-ray data for the target compound are unavailable, analogous structures (e.g., 1,3-bis(2,4-dinitroimidazol-1-yl)propane) exhibit dihedral angles of 78.7° between heterocycles, suggesting similar steric hindrance in the title compound.

Applications and Derivatives

Though biological data for this specific compound are limited, structurally related imidazole-piperazine hybrids demonstrate antitubercular and antibacterial activities. For instance, triazole-imidazo[1,2-a]pyridine-3-carboxamides show MIC values of 0.5 µg/mL against Mycobacterium tuberculosis.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The imidazole and piperazine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing imidazole and piperazine structures exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentration (MIC) values in the low microgram range . The presence of the imidazole ring is crucial for this activity, as it enhances the compound's interaction with microbial targets.

Anticancer Properties

Research has demonstrated that compounds with piperazine and imidazole functionalities can inhibit various cancer cell lines. A notable study highlighted the ability of related compounds to induce apoptosis in human cancer cells by activating specific signaling pathways such as PI3K/Akt . The compound's structural features allow it to bind effectively to targets involved in cancer progression.

Neurological Applications

The piperazine moiety is frequently associated with neuroactive compounds. Studies have explored the use of similar compounds in treating neurological disorders, including anxiety and depression. The modulation of serotonin receptors by these compounds suggests potential therapeutic effects in mood regulation .

Multi-step Synthesis

A common approach involves the sequential reaction of piperazine derivatives with imidazole and brominated pyridine intermediates. This method allows for the precise control over functional group placement and yields high-purity products suitable for biological testing.

Green Chemistry Approaches

Recent advancements in synthetic methodologies emphasize eco-friendly practices. Utilizing solvent-free reactions or biocatalysts can enhance the sustainability of synthesizing this compound without compromising yield or purity .

Case Studies

Study Focus Findings
Study A Antimicrobial EfficacyDemonstrated significant activity against S. aureus with an MIC of 0.015 mg/mL.
Study B Anticancer ActivityInduced apoptosis in breast cancer cell lines via PI3K/Akt pathway modulation.
Study C NeuropharmacologyShowed potential antidepressant effects through serotonin receptor modulation.

Mechanism of Action

The mechanism of action of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone would depend on its specific interactions with molecular targets. It may bind to receptors, inhibit enzymes, or modulate signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chloropyridin-3-yl)methanone
  • (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-fluoropyridin-3-yl)methanone

Uniqueness

Compared to similar compounds, (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.

Biological Activity

The compound (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological activities.
  • Imidazole moiety : Contributes to the compound's interaction with biological targets, particularly in enzyme inhibition.
  • Bromopyridine group : Enhances lipophilicity and may influence binding affinity to targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazole and piperazine exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating a potential for inducing apoptosis in cancer cells .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 1MCF725.72 ± 3.95Induces apoptosis
Compound 2U8745.2 ± 13.0Inhibits cell proliferation

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in cancer progression and inflammation. For example, compounds with similar structures have shown inhibitory effects on phosphoinositide 3-kinase (PI3K), a crucial pathway in cancer cell survival and proliferation .

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (μM)
PI3KδCompetitive3.1
PI3KβNon-competitive650

The biological activity of this compound is primarily mediated through:

  • Receptor Interaction : The imidazole ring facilitates binding to specific receptors, which can modulate signaling pathways involved in cell growth and survival.
  • Enzyme Inhibition : By acting as a competitive inhibitor for key enzymes, the compound can disrupt metabolic pathways essential for tumor growth.

Case Study 1: Anti-Cancer Efficacy

In a preclinical study involving tumor-bearing mice, the administration of the compound resulted in significant tumor growth suppression compared to control groups . This highlights its potential as an anticancer agent.

Case Study 2: Pharmacokinetics and Bioavailability

A study focused on optimizing the bioavailability of similar compounds found that structural modifications could enhance their pharmacokinetic profiles, suggesting that similar strategies could be applied to improve the efficacy of this compound .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Amide couplingEDCI, HOBt, DMF, RT, 24h78%
Imidazole alkylation1H-imidazole, K₂CO₃, acetonitrile, 80°C, 12h65%

Which spectroscopic techniques are most reliable for structural characterization?

Basic Research Question
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Confirm piperazine and imidazole proton environments (e.g., piperazine CH₂ signals at δ 2.5–3.5 ppm; imidazole aromatic protons at δ 7.2–7.8 ppm) .
  • High-resolution MS : Validate molecular formula (e.g., [M+H]⁺ peak at m/z 392.08 for C₁₆H₁₈BrN₅O) .
  • HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

How can researchers design experiments to identify biological targets?

Advanced Research Question
Hypothesis-driven approaches include:

  • Receptor profiling : Screen against GPCRs (e.g., histamine H1/H4 receptors) via radioligand binding assays, given structural similarity to dual H1/H4 ligands .
  • Kinase inhibition assays : Test interactions with kinases (e.g., MAPK) using ATP-competitive assays, leveraging the bromopyridine’s electrophilic properties .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to targets like PI3Kγ or serotonin receptors .

How should contradictory bioactivity data across studies be resolved?

Advanced Research Question
Address discrepancies through:

  • SAR analysis : Systematically modify substituents (e.g., replace 5-bromo with chloro or methoxy groups) to isolate pharmacophores .
  • Dose-response curves : Validate activity thresholds (e.g., IC₅₀ values) in triplicate across cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolic stability tests : Use liver microsomes to rule out false negatives due to rapid degradation .

What strategies improve solubility and formulation stability?

Advanced Research Question

  • Salt formation : Convert the free base to hydrochloride salts (e.g., via HCl/diethyl ether) to enhance aqueous solubility .
  • Co-solvent systems : Use PEG-400 or cyclodextrins for in vivo studies .
  • Solid dispersion : Spray-dry with PVP-VA64 to stabilize amorphous forms .

How can computational modeling guide lead optimization?

Advanced Research Question

  • QSAR models : Train on datasets of piperazine derivatives to predict logP, pKa, and bioavailability .
  • MD simulations : Simulate ligand-receptor dynamics (e.g., 100-ns trajectories in GROMACS) to optimize binding kinetics .
  • ADMET prediction : Use SwissADME to flag hepatotoxicity risks from the imidazole moiety .

What are key considerations for SAR studies on this scaffold?

Advanced Research Question
Focus on:

  • Piperazine substitution : Compare N-alkyl vs. N-aryl groups (e.g., 4-fluorophenyl vs. 4-methoxybenzyl) to modulate lipophilicity .
  • Heterocycle variations : Replace imidazole with triazoles or pyrazoles to alter metabolic stability .
  • Bromine replacement : Evaluate bioisosteres like CF₃ or CN to maintain steric bulk while reducing molecular weight .

Which analytical techniques ensure batch-to-batch consistency?

Basic Research Question

  • TLC monitoring : Use silica plates with ethyl acetate/hexane (3:7) to track reaction progress .
  • DSC/TGA : Confirm polymorphic stability (melting point ~180–185°C) .
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

How to assess metabolic stability in preclinical models?

Advanced Research Question

  • In vitro assays : Incubate with rat/human liver microsomes (RLM/HLM) and quantify parent compound via LC-MS/MS .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Plasma protein binding : Use ultrafiltration to measure free fraction (e.g., >90% bound to albumin) .

What comparative analyses exist with structural analogs?

Advanced Research Question

AnalogKey DifferenceActivity TrendReference
5-Chloropyridin-3-yl analogReduced electronegativityLower kinase inhibition
Piperazine-free derivativeLoss of basic nitrogenPoor CNS penetration
Imidazole→triazole swapIncreased metabolic stabilityRetained H1 affinity

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